![molecular formula C28H28ClN3O7S B2440978 ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-38-4](/img/structure/B2440978.png)
ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a thieno[3,4-d]pyridazine core, a chlorophenyl group, and a triethoxybenzoyl moiety, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate thiophene and pyridazine precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of the Triethoxybenzoyl Moiety: This step involves the acylation of the intermediate compound with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Hydrolysis: Acidic or basic conditions
Major Products
Oxidation: Oxo derivatives
Reduction: Hydroxyl derivatives
Substitution: Amino or thiol-substituted derivatives
Hydrolysis: Carboxylic acid
Scientific Research Applications
ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a probe to study enzyme interactions and inhibition mechanisms.
Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-5-[(2-fluorobenzoyl)amino]-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Pyrimidothienopyridazine derivatives
Uniqueness
ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to the presence of the triethoxybenzoyl moiety, which imparts distinct electronic and steric properties
Biological Activity
Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core with several functional groups that contribute to its biological activity. The presence of the 4-chlorophenyl group and the triethoxybenzamido moiety enhances its interaction with biological targets.
Research indicates that this compound primarily acts as an allosteric modulator of the human adenosine A1 receptor. It stabilizes the agonist-receptor-G protein ternary complexes, thereby enhancing receptor activity in various biological assays. Its dual role as both an antagonist and inverse agonist suggests a multifaceted mechanism in receptor modulation .
Pharmacological Properties
The compound has shown promise in several areas:
- Adenosine Receptor Modulation : It modulates receptor activity through allosteric mechanisms, affecting downstream signaling pathways such as ERK1/2 phosphorylation. This modulation is crucial in conditions where adenosine signaling is implicated, such as cardiovascular diseases and neurological disorders .
- Anticancer Activity : Compounds with similar thieno[3,4-d]pyridazine structures have been studied for their anticancer properties. The unique substituents present in this compound may confer distinct biological activities that warrant further investigation .
Case Studies
- Adenosine A1 Receptor Studies : In vitro studies demonstrated that the compound enhances adenosine A1 receptor activity, leading to increased cellular responses associated with cardioprotection .
- Antitumor Activity : Preliminary studies indicate that derivatives of thieno[3,4-d]pyridazine exhibit cytotoxic effects on various cancer cell lines. The specific effects of this compound on tumor growth and metastasis are currently under investigation .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thieno[3,4-d]pyridazine Core : This involves cyclization reactions that establish the foundational structure.
- Introduction of Functional Groups : The chlorophenyl and triethoxybenzamido groups are introduced through electrophilic aromatic substitution and amide coupling reactions.
Comparative Analysis
The following table summarizes related compounds and their biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-thieno[3,4-d]pyridazine | Amino group present | Potential anti-inflammatory properties |
Ethyl 5-cyclopentanecarbonylamino-4-oxothieno[3,4-d]pyridazine | Cyclopentane amide | Anticancer activity |
Ethyl 5-(2,3-dimethoxybenzamido)-thieno[3,4-d]pyridazine | Dimethoxy substitution | Antiviral properties |
This diversity within the thieno[3,4-d]pyridazine class underscores the unique combination of substituents found in this compound that may confer distinct biological activities.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O7S/c1-5-36-20-13-16(14-21(37-6-2)24(20)38-7-3)25(33)30-26-22-19(15-40-26)23(28(35)39-8-4)31-32(27(22)34)18-11-9-17(29)10-12-18/h9-15H,5-8H2,1-4H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXQDKUSDNIRSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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